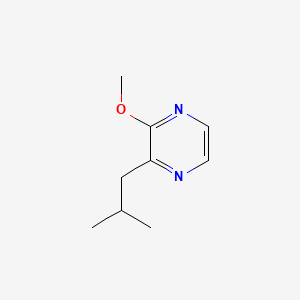

2-Isobutyl-3-methoxypyrazine

Descripción general

Descripción

2-Isobutil-3-Metoxipirazina es un compuesto orgánico que pertenece a la clase de las metoxipirazinas. Es conocido por su potente olor a pimiento y se encuentra naturalmente en varias plantas, incluidas las uvas y los pimientos. La fórmula molecular de 2-Isobutil-3-Metoxipirazina es C₉H₁₄N₂O, y tiene un peso molecular de 166.22 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

2-Isobutil-3-Metoxipirazina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 2-metilpirazina con bromuro de isobutilo en presencia de una base, seguida de metoxilación usando metóxido de sodio . Las condiciones de reacción suelen incluir:

Alquilación: 2-metilpirazina se hace reaccionar con bromuro de isobutilo en presencia de una base como el carbonato de potasio.

Metoxilación: El intermedio resultante se trata con metóxido de sodio en metanol para introducir el grupo metoxilo.

Métodos de Producción Industrial

La producción industrial de 2-Isobutil-3-Metoxipirazina a menudo involucra rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener rendimientos y pureza más altos, utilizando técnicas avanzadas como reactores de flujo continuo y sistemas de control automatizados para mantener condiciones de reacción precisas .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Isobutil-3-Metoxipirazina experimenta varias reacciones químicas, incluidas:

Oxidación: Puede oxidarse para formar los correspondientes N-óxidos de pirazina.

Reducción: Las reacciones de reducción pueden convertirlo en los correspondientes derivados de amina.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el grupo metoxilo es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Los nucleófilos como los tioles o las aminas se pueden utilizar en condiciones básicas.

Principales Productos Formados

Oxidación: N-óxidos de pirazina.

Reducción: Derivados de amina.

Sustitución: Varias pirazinas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Olfactory Research

Detection of Odorant Molecules

2-Isobutyl-3-methoxypyrazine serves as a model odorant molecule in electrochemical assays aimed at detecting odorant molecules. Research indicates that this compound binds specifically to odorant-binding proteins, facilitating the development of bioelectrochemical sensors for olfactory detection . This application is crucial in understanding how organisms perceive smells and could lead to advancements in artificial olfaction technologies.

Identification of Olfactory Receptors

The compound has been studied for its interaction with olfactory receptors in various species, including cows. It was found to bind to cow olfactory mucosa homogenate, demonstrating its potential role as a bell-pepper odorant. The receptor binding was characterized as saturable within the micromolar range and was competitively inhibited by other similar odorants .

Insect Behavior Studies

Attractiveness and Aggregation Cues

Recent studies have provided evidence that this compound acts as an aggregative cue for certain insect species. Behavioral bioassays conducted with male and female insects showed that exposure to varying concentrations of this compound influenced their attraction and aggregation behavior. For instance, males exhibited a significant preference for lower concentrations (0.1 µg), while higher concentrations led to aversive responses . This aspect of the compound is particularly relevant in entomological research, where understanding insect behavior can aid in pest management strategies.

Food Science

Flavor Profile in Wine and Other Foods

In the food industry, this compound is recognized for its contribution to the flavor profiles of certain wines, particularly Sauvignon Blanc. Its presence can impart green bell pepper notes, which are often sought after in specific wine varieties. Analytical techniques such as stir bar sorptive extraction coupled with gas chromatography-mass spectrometry have been employed to profile this compound alongside other volatile aroma components . Understanding its concentration and impact on flavor can help winemakers manage the sensory attributes of their products.

Environmental Applications

Biodegradation Studies

Research has also explored the degradation pathways of this compound in various environmental contexts. Studies comparing its degradation with other compounds using ultraviolet light have provided insights into its stability and persistence in different ecosystems . This information is vital for assessing the environmental impact of this compound and its potential accumulation in natural habitats.

Case Studies

Mecanismo De Acción

El mecanismo de acción de 2-Isobutil-3-Metoxipirazina implica su interacción con receptores olfativos específicos. Se une a los receptores en la mucosa olfativa, desencadenando una vía de transducción de señal que da como resultado la percepción de su característico olor a pimiento . La unión al receptor es saturable en el rango micromolar y está inhibida competitivamente por otros odorantes de pimiento .

Comparación Con Compuestos Similares

2-Isobutil-3-Metoxipirazina se compara con otras metoxipirazinas, como:

2-Metoxi-3-Isopropilpirazina: Estructura similar pero con un grupo isopropilo en lugar de un grupo isobutilo.

2-Metoxi-3-Sec-butilpirazina: Contiene un grupo sec-butilo.

2-Metoxi-3-Metilpirazina: Contiene un grupo metilo.

Singularidad

2-Isobutil-3-Metoxipirazina es única debido a su cadena lateral específica de isobutilo, que imparte un olor a pimiento distintivo que es más fuerte y más reconocible en comparación con sus análogos .

Actividad Biológica

2-Isobutyl-3-methoxypyrazine (IBMP) is a naturally occurring compound primarily recognized for its role as an aroma constituent in various plants, notably in grapes and wines, as well as in green peppers and asparagus. This compound has garnered attention not only for its sensory properties but also for its biological activities, particularly in the context of insect behavior and chemical ecology.

- Molecular Formula : C_10H_13N_2O

- Molecular Weight : 166.22 g/mol

- CAS Number : 24683-00-9

Insect Behavior

Recent studies have provided significant insights into the role of IBMP in insect behavior. For instance, a study published in Insects demonstrated that IBMP acts as a male-released aggregative cue in the beetle species Labidostomis lusitanica. The research indicated that males release IBMP to attract females, with electrophysiological assays showing that female antennae were more sensitive to IBMP than males. This sensitivity was quantified using Electroantennogram (EAG) responses, revealing that females exhibited a significantly higher EAG response at certain concentrations of IBMP compared to males (p = 0.04) .

Aposematism and Predator Deterrence

IBMP has also been implicated in aposematic defenses among lepidopterans. A study highlighted that moths can sequester IBMP within their neck fluids, which serves as a deterrent against avian predators. Birds demonstrated an increased latency to attack when presented with moths containing IBMP, suggesting that the compound plays a critical role in predator avoidance through olfactory cues .

Study 1: Aggregation Cues in Beetles

In one laboratory experiment, the EAG responses of Labidostomis lusitanica were measured after exposure to varying concentrations of IBMP. The results indicated that at lower concentrations (1 µg), there was a significant attraction to the compound, while higher concentrations (10 µg) resulted in aversive behavior among males (p = 0.05). This suggests a nuanced role of IBMP where it can function as both an attractant and a repellent depending on concentration .

Study 2: Sensory Interactions in Wine

Another study examined the sensory interaction between IBMP and other volatile compounds in wines. The findings indicated that IBMP significantly influences the aroma profile of wines, particularly Sauvignon Blanc, where its presence can enhance or diminish the perception of other aromatic compounds . This highlights its importance not only ecologically but also commercially within the wine industry.

Tables of Findings

The mechanism by which IBMP exerts its biological effects is linked to its interaction with olfactory receptors in insects. The compound's structure allows it to bind effectively to these receptors, triggering responses that can influence mating behaviors and predator-prey interactions. Additionally, studies involving molecular dynamics simulations have suggested that IBMP interacts with odorant-binding proteins, enhancing its stability and efficacy as an olfactory cue .

Propiedades

IUPAC Name |

2-methoxy-3-(2-methylpropyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFSPRAGHGMRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051907 | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a green bell pepper, green pea odour | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983-1.003 | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24683-00-9 | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24683-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04512 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrazine, 2-methoxy-3-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutyl-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYL-3-METHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S327O0T12O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-3-(2-methylpropyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of IBMP is C9H14N2O, and its molecular weight is 166.22 g/mol.

A: While the provided research papers do not delve deeply into spectroscopic details, they rely heavily on Gas Chromatography-Mass Spectrometry (GC-MS) for IBMP identification and quantification. [, , , ]

ANone: IBMP is a natural constituent of various plants, including:

- Green Bell Peppers: IBMP is a key aroma compound in green bell peppers, contributing significantly to their characteristic odor. []

- Potatoes: IBMP has been identified as a volatile flavor component in baked potatoes, with its levels varying among cultivars and storage times. []

- Peanuts: IBMP is present in roasted peanuts, contributing to their earthy aroma profile. []

- Wine: IBMP is found in certain wines, like Sauvignon Blanc, where it contributes to herbaceous aromas. [, ]

- Coffee: IBMP has been identified in coffee, particularly in relation to the potato taste defect, where its presence indicates an undesirable off-flavor. []

- Other Plants: IBMP has also been found in burdocks, wild ginger, and ginseng root, among others. [, , ]

ANone: Yes, IBMP has been identified as a:

- Pheromone: In the leaf beetle Labidostomis lusitanica, IBMP acts as a male-released aggregative cue, attracting both males and females. []

- Kairomone: IBMP serves as a potent attractant for certain florivorous scarab beetles (Melolonthidae, Cyclocephalini) that feed on Neotropical palms. []

A: IBMP has a very low odor threshold in humans, meaning it can be detected at extremely low concentrations. It is generally perceived as having an earthy, green, or bell pepper-like aroma. [, , ]

ANone: Yes, IBMP can be responsible for off-flavors in certain food products.

- Potato Taste Defect in Coffee: In East African Arabica coffee, IBMP is one of the key compounds associated with the potato taste defect, negatively impacting its flavor profile. []

- Off-Odor in Burdocks: IBMP contributes to the undesirable earthy and musty odor of burdocks. []

ANone: Research suggests that IBMP interacts with Odorant-Binding Proteins (OBPs).

- OBPs in Cows: Studies have identified specific OBPs in cow nasal tissue that exhibit high binding affinity for IBMP. [, ]

- OBPs in Rats: Research has shown that a specific rat OBP subtype (OBP1) selectively binds to IBMP, while another subtype (OBP2) does not. []

- OBPs in Insects: In honeybees, the GOBP (general odorant-binding protein) ASP2 has demonstrated the ability to bind IBMP, showcasing its role in insect olfaction. []

- OBPs in Silk Moths: Studies using a graphene biosensor have shown that the silk moth pheromone-binding protein (BmorPBP1) can detect IBMP, though with lower affinity compared to the moth's pheromones. []

ANone:

- Headspace Solid-Phase Microextraction (HS-SPME): This technique is widely used to extract volatile compounds, including IBMP, from various matrices, such as food, water, and insect secretions. [, , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary analytical tool used to separate, identify, and quantify IBMP in complex mixtures. [, , , ]

- Gas Chromatography-Olfactometry (GC-O): GC-O is employed to identify and characterize the odor properties of IBMP. [, ]

ANone: Current research interests include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.